Alvespimycin - 150270-08-9

Alvespimycin

Catalog Number: EVT-1203814
CAS Number: 150270-08-9
Molecular Formula: C32H48N4O8
Molecular Weight: 616.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alvespimycin, also known as 17-DMAG (17-(Dimethylaminoethylamino)-17-demethoxygeldanamycin), is a synthetic analog of the naturally occurring benzoquinone ansamycin antibiotic geldanamycin. [, , ] It belongs to the class of heat shock protein 90 (HSP90) inhibitors. [, ] Alvespimycin serves as a crucial tool in scientific research, particularly in the field of cancer biology, due to its ability to inhibit HSP90, a molecular chaperone protein essential for the proper folding, stability, and function of various client proteins involved in cell signaling and survival. [, , , , ]

Future Directions
  • Optimizing Treatment Regimens: Further research is needed to optimize dosing schedules and routes of administration to maximize therapeutic efficacy while minimizing potential side effects. [, , , ]
  • Combination Therapies: Exploring the use of Alvespimycin in combination with other therapies, such as chemotherapy, targeted therapy, or immunotherapy, holds potential for enhancing its anti-cancer effects. [, , , , ]
  • Expanding Clinical Applications: Investigating its potential in other disease areas, such as neurodegenerative disorders, inflammatory diseases, and infectious diseases, is warranted based on its mechanism of action and preclinical findings. [, , ]
  • Developing Novel Derivatives: Designing and synthesizing new Alvespimycin derivatives with improved pharmacological properties, such as enhanced potency, reduced toxicity, or increased bioavailability, could lead to the development of more effective and safer therapeutics. [, ]

Geldanamycin

Compound Description: Geldanamycin is a benzoquinone ansamycin antibiotic that serves as a natural inhibitor of Hsp90. It exhibits potent and broad anticancer properties but possesses unacceptable levels of hepatotoxicity. []

Relevance: Geldanamycin is the parent compound of alvespimycin, a semi-synthetic analog designed to improve upon its pharmacological properties, particularly reducing toxicity. [] Several studies highlight alvespimycin as a more potent and less toxic alternative to geldanamycin. [, , ]

17-AAG (Tanespimycin)

Compound Description: 17-AAG, also known as tanespimycin, is a semi-synthetic derivative of geldanamycin. It acts as an inhibitor of Hsp90 and has undergone extensive clinical trials for its anticancer properties. [] 17-AAG requires activation by NQO1 for maximal inhibitory activity. []

Relevance: Like alvespimycin, 17-AAG represents a second-generation ansamycin Hsp90 inhibitor derived from geldanamycin, aiming to improve therapeutic potential. [, ] Studies often compare alvespimycin and 17-AAG in terms of potency, efficacy, and toxicity profiles. [, , ]

Retaspimycin hydrochloride (IPI-504)

Compound Description: Retaspimycin hydrochloride (IPI-504) is the hydroquinone hydrochloride salt of 17-AAG and acts as an Hsp90 inhibitor. It has been clinically evaluated as an intravenous product and progressed to Phase 2 clinical trials. []

Relevance: Retaspimycin hydrochloride, along with alvespimycin, represents a clinically investigated Hsp90 inhibitor derived from geldanamycin. [] Both compounds showcase the evolution of ansamycin-based Hsp90 inhibitors for cancer treatment.

IPI-493

Compound Description: IPI-493 is the major metabolite of both 17-AAG and IPI-504. It functions as an orally available Hsp90 inhibitor and has entered Phase 1 clinical trials. []

Relevance: IPI-493, similar to alvespimycin, highlights the pursuit of orally bioavailable Hsp90 inhibitors derived from geldanamycin for improved patient convenience and potential therapeutic advantages. []

Radicicol

Compound Description: Radicicol belongs to the class II macrocyclic Hsp90 inhibitors and targets the ATP-binding pocket of the protein. Preclinical studies demonstrate that it exhibits greater potency compared to geldanamycin derivatives, including alvespimycin. []

Relevance: Radicicol represents a structurally distinct class of Hsp90 inhibitors with higher potency than ansamycin-based inhibitors like alvespimycin. [] This highlights the ongoing exploration of diverse chemical scaffolds for targeting Hsp90.

Radanamycin

Compound Description: Radanamycin, similar to radicicol, falls under the category of Class II macrocyclic Hsp90 inhibitors, targeting the ATP-binding pocket with higher potency than first-generation ansamycins. []

Relevance: Radanamycin, along with radicicol, underscores the exploration of macrocyclic compounds as potent alternatives to geldanamycin-derived Hsp90 inhibitors like alvespimycin. []

Non-Benzoquinone Ansamycins (NBAs)

Compound Description: NBAs are a novel class of Hsp90 inhibitors derived from genetic engineering of the geldanamycin-producing microorganism Streptomyces hygroscopicus NRRL3602. These compounds exhibit high affinity for the ATP binding pocket of Hsp90, surpassing even alvespimycin in binding affinity, and do not require activation by NQO1 for their inhibitory activity. [] Studies demonstrate their significant efficacy in various mouse xenograft models, including MV-4-11 and COLO205. []

Relevance: NBAs represent a groundbreaking advancement in Hsp90 inhibitor development, stemming from the same ansamycin class as alvespimycin but engineered for enhanced potency and broader activity. [] They showcase the potential of mutasynthesis for creating superior Hsp90 inhibitors. []

KOS-2484

Compound Description: KOS-2484 is a specific non-benzoquinone ansamycin produced through genetic engineering. It exhibits potent Hsp90 inhibitory activity, demonstrated by its efficacy in murine xenograft models like MV-4-11, where it induced tumor regression. [] KOS-2484 displays a long lifetime in tumor tissue, allowing for drug accumulation with successive administrations. []

Relevance: KOS-2484 exemplifies the potential of non-benzoquinone ansamycins as a next-generation alternative to alvespimycin. [] Its high potency and favorable pharmacokinetic properties highlight the success of genetic engineering in improving upon existing ansamycin scaffolds.

Synthesis Analysis

The synthesis of alvespimycin involves several key steps, primarily starting from geldanamycin. The process typically includes:

  1. Demethoxylation: The methoxy group at the 17-position of geldanamycin is removed to yield 17-demethoxygeldanamycin.
  2. Amidation: The resultant compound is then reacted with dimethylaminoethylamine to introduce the dimethylaminoethylamino side chain at the 17-position.

A common synthetic route involves:

  • Dissolving geldanamycin in a suitable solvent (like dimethylformamide).
  • Adding coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the amidation reaction.
  • Purifying the final product through methods such as chromatography.

Optimal reaction conditions typically include controlled temperature and pH to maximize yield while minimizing side reactions .

Molecular Structure Analysis

Alvespimycin has a complex molecular structure characterized by:

  • A benzoquinone ansamycin core, which is crucial for its interaction with Hsp90.
  • A dimethylaminoethylamino group at the 17-position, which enhances its solubility and reduces hepatotoxicity compared to its parent compound, geldanamycin.

The molecular formula for alvespimycin is C21H28N2O5C_{21}H_{28}N_2O_5, with a molecular weight of approximately 372.46 g/mol. Structural studies have shown that alvespimycin adopts a specific conformation that facilitates its binding to Hsp90, where it forms critical interactions with amino acid residues within the protein's binding pocket .

Chemical Reactions Analysis

Alvespimycin primarily engages in chemical reactions that involve:

  • Binding to Hsp90: The primary interaction occurs through hydrogen bonding and hydrophobic interactions within the Hsp90 ATP-binding pocket. This binding inhibits the chaperone activity of Hsp90, leading to the degradation of client proteins that are essential for tumor growth.
  • Metabolism: Alvespimycin undergoes metabolic transformations primarily in the liver, where it can be converted into various metabolites that may retain some biological activity or be excreted.

The pharmacokinetics of alvespimycin indicate that it has favorable absorption characteristics but may still pose challenges related to bioavailability and systemic toxicity .

Mechanism of Action

Alvespimycin exerts its effects through:

  • Inhibition of Hsp90: By binding to the ATP-binding site of Hsp90, alvespimycin disrupts its chaperone function. This leads to the destabilization and subsequent degradation of various oncoproteins, including mutated kinases and transcription factors that drive cancer progression.
  • Induction of Apoptosis: The inhibition of Hsp90 results in cellular stress responses that can trigger apoptosis in cancer cells, particularly those dependent on Hsp90 for survival.

Experimental studies have demonstrated that alvespimycin can effectively reduce cell viability in various cancer cell lines, showcasing its potential as an anticancer agent .

Physical and Chemical Properties Analysis

Alvespimycin exhibits several notable physical and chemical properties:

  • Solubility: It is more soluble than geldanamycin due to the modifications introduced during synthesis, which enhance its pharmacological profile.
  • Stability: Alvespimycin has improved stability compared to its parent compound, which suffers from rapid degradation under physiological conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range typical for similar compounds.

These properties are critical for formulating effective drug delivery systems and optimizing therapeutic efficacy .

Applications

Alvespimycin has significant potential applications in:

  • Cancer Therapy: Its primary application is as an anticancer agent targeting various malignancies by inhibiting Hsp90. Clinical trials have explored its efficacy against solid tumors and hematological cancers.
  • Fibrosis Treatment: Recent studies suggest that alvespimycin may also have applications in treating fibrotic diseases by modulating TGF-β signaling pathways .
  • Research Tool: As an inhibitor of Hsp90, it serves as a valuable tool in research settings for studying protein folding and degradation pathways.
Introduction to Alvespimycin

Alvespimycin (17-DMAG, KOS-1022) is a semi-synthetic, second-generation inhibitor of heat shock protein 90 (HSP90), developed to improve the pharmacological limitations of first-generation ansamycin antibiotics. As a targeted anticancer agent, it promotes the degradation of oncogenic client proteins critical for tumor growth and survival. Its enhanced solubility and bioavailability distinguish it within the geldanamycin derivative class, enabling broader therapeutic investigation [1] [3] [8].

Historical Development and Discovery of Alvespimycin

Alvespimycin emerged from efforts to optimize geldanamycin, a naturally occurring benzoquinone ansamycin antibiotic first isolated from Streptomyces hygroscopicus in 1970. Initial research identified geldanamycin as an HSP90 inhibitor through its ability to revert v-Src oncogene-transformed cell phenotypes, though its clinical utility was hampered by severe hepatotoxicity and poor solubility [1] [3]. Structural modifications at the C-17 position yielded less toxic derivatives. Tanespimycin (17-AAG), the first clinically evaluated analog, demonstrated proof-of-concept for HSP90 inhibition but faced formulation challenges due to reliance on dimethyl sulfoxide (DMSO)-based vehicles [1] [8].

Alvespimycin (17-dimethylaminoethylamino-17-demethoxygeldanamycin) was developed by Kosan Biosciences in collaboration with the National Cancer Institute (NCI) to address these limitations. Its key structural alteration—replacement of the C-17 methoxy group with a dimethylaminoethylamino side chain—conferred ~10-fold greater aqueous solubility and improved oral bioavailability compared to 17-AAG. Preclinical studies confirmed potent HSP90 inhibition and antitumor activity in xenograft models, prompting its entry into Phase I clinical trials by 2004 [1] [5] [10]. Early-phase trials reported antitumor activity in hematological malignancies and solid tumors, including complete responses in refractory acute myeloid leukemia (AML) and stable disease in renal cancer and melanoma. Despite promising efficacy signals, Kosan halted clinical development in March 2008 due to an "unfavorable overall toxicity profile," and development was formally discontinued after the company's acquisition by Bristol-Myers Squibb [1] [5] [8].

Table 1: Key Milestones in Alvespimycin Development

YearEventReference
1970Isolation of geldanamycin from Streptomyces hygroscopicus [1] [3]
1999Clinical advancement of first-generation HSP90 inhibitor tanespimycin (17-AAG) [8]
2004Preclinical characterization of alvespimycin; Phase I trials initiated [1] [10]
2006Phase I data: Complete responses in refractory AML [10]
2008Clinical development halted by Kosan [1] [5]

Structural Classification within the Ansamycin Family

Ansamycins are macrocyclic compounds characterized by an aromatic ring (typically benzoquinone or naphthoquinone) bridged by an aliphatic chain ("ansa" bridge). Geldanamycin and its derivatives belong to the benzoquinone ansamycin subclass. Alvespimycin shares the core structural features of geldanamycin:

  • A 19-membered macrocyclic lactam ring.
  • A benzoquinone moiety essential for HSP90 binding.
  • A carbamate group critical for hydrogen bonding within the HSP90 ATP-binding pocket [3] [6] [9].

The defining structural modification in alvespimycin is at the C-17 position: replacement of the methoxy group (-OCH₃) in geldanamycin with a dimethylaminoethylamino side chain (-NH-CH₂-CH₂-N(CH₃)₂). This modification confers:

  • Enhanced Water Solubility: The basic tertiary amine allows salt formation (e.g., hydrochloride), increasing solubility to >3.04 mg/mL in water compared to <0.1 mg/mL for 17-AAG [1] [7].
  • Improved Oral Bioavailability: The side chain facilitates intestinal absorption, enabling oral dosing in preclinical models [1] [8].
  • Retained Target Binding: Crystallography confirms the dimethylaminoethylamino group projects into solvent space without disrupting key interactions between the ansa ring/quinone and HSP90 residues. The carbamate maintains hydrogen bonds with Asp93 and backbone amides via water-mediated interactions [1] [3].

Table 2: Structural Comparison of Key Benzoquinone Ansamycins

CompoundR Group at C-17SolubilityHSP90 IC₅₀ (nM)
Geldanamycin-OCH₃Very low~25 [3]
Tanespimycin (17-AAG)-NH-CH₂-CH=CH₂Low (requires DMSO)~5-500* [3]
Alvespimycin (17-DMAG)-NH-CH₂-CH₂-N(CH₃)₂High (aqueous)~62 [7]
Retaspimycin (IPI-504)-NH-CH₂-CH=CH₂ (hydroquinone)Moderate (HCl salt)~10-50 [8]

*Potency varies with HSP90 source (tumor vs. normal).

Role in the Context of HSP90 Inhibitors

HSP90 is a ubiquitous molecular chaperone essential for the stability, activation, and maturation of >400 "client proteins," many of which are oncoproteins (e.g., HER2, BCR-ABL, AKT, BRAF). Cancer cells exhibit heightened dependence on HSP90 due to proteotoxic stress from mutated/overexpressed oncoproteins. Inhibiting HSP90 induces client protein ubiquitination and proteasomal degradation, simultaneously disrupting multiple oncogenic pathways [1] [8].

Alvespimycin competitively binds the N-terminal ATP-binding pocket of HSP90, preventing ATP hydrolysis essential for the chaperone cycle. This binding is characterized by:

  • High Affinity: IC₅₀ = 62 ± 29 nM in biochemical assays [7].
  • Biomarker Induction: Robust upregulation of heat shock proteins (e.g., HSP70), a pharmacodynamic marker of HSP90 inhibition observed clinically in patient bone marrow and tumor biopsies [4] [10].
  • Downstream Effects: Degradation of oncogenic clients, leading to cell cycle arrest (G0/G1 phase in K562 CML cells), loss of mitochondrial membrane potential, and caspase-dependent apoptosis [2] [4].

Compared to first-generation inhibitors, alvespimycin offers pharmacokinetic advantages:

  • Longer plasma half-life (~30 hours vs. ~5-10 hours for 17-AAG), enabling less frequent dosing [8] [10].
  • Oral bioavailability, broadening administration routes [1] [8].

Its mechanistic breadth is demonstrated in overcoming tyrosine kinase inhibitor (TKI) resistance in chronic myeloid leukemia (CML). Imatinib-resistant K562 cells (K562-RC, K562-RD) exhibit greater sensitivity to alvespimycin (IC₅₀ = 31-44 nM) than imatinib-sensitive cells (IC₅₀ = 50 nM). This occurs via degradation of BCR-ABL and other survival clients independent of BCR-ABL mutation status, confirming HSP90 inhibition as a strategy to bypass TKI resistance [2] [4].

Table 3: Alvespimycin's Antitumor Mechanisms in Select Malignancies

Cancer TypeKey Client Proteins AffectedPrimary Effects ObservedReference
HER2+ Breast CancerHER2, ER, AKTSynergy with trastuzumab; objective responses in Phase I [8] [10]
CML (Imatinib-resistant)BCR-ABL, RAF, AKTApoptosis via mitochondrial pathway; IC₅₀ 31-44 nM [2] [4]
AMLFLT3, BCL-6, mutant p53Complete responses in refractory patients (Phase I) [10]
Prostate CancerAR, AKT, HIF-1αComplete response reported (Phase I); stable disease [8]

Properties

CAS Number

150270-08-9

Product Name

Alvespimycin

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

Molecular Formula

C32H48N4O8

Molecular Weight

616.7 g/mol

InChI

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1

InChI Key

KUFRQPKVAWMTJO-LMZWQJSESA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Solubility

Soluble

Synonyms

17-(dimethylaminoethylamino)-17-demethoxy-geldanamycin
17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
17-desmethoxy-17-n,n-dimethylaminoethylamino-geldanamycin
17-dimethylaminoethylamino-17-demethoxy-geldanamycin
17-DMAG
17DMAG
alvespimycin
KOS 1022
KOS-1022
KOS1022
NSC 707545
NSC707545

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.